molecular formula C10H6ClN3O3 B1491523 (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate CAS No. 1221728-97-7

(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate

Cat. No.: B1491523
CAS No.: 1221728-97-7
M. Wt: 251.62 g/mol
InChI Key: QMXJPYAWONCNSR-NTEUORMPSA-N
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Description

(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate is a useful research compound. Its molecular formula is C10H6ClN3O3 and its molecular weight is 251.62 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit cytotoxic properties, which suggests its potential interaction with cellular proteins involved in apoptosis and cell cycle regulation . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of specific biochemical pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it modulates gene expression related to cell proliferation and survival, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects are observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in glycolysis, leading to reduced energy production in cancer cells . This inhibition can result in decreased cell proliferation and increased apoptosis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution ensures that the compound exerts its effects where it is most needed, such as in tumor tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus to interact with DNA and transcription factors, thereby influencing gene expression and cellular behavior.

Properties

IUPAC Name

[(E)-(3-oxoquinoxalin-2-ylidene)amino] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-5-8(15)17-14-9-10(16)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXJPYAWONCNSR-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NOC(=O)CCl)C(=O)N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=N/C(=N/OC(=O)CCl)/C(=O)N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate
Reactant of Route 2
Reactant of Route 2
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate
Reactant of Route 3
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate
Reactant of Route 4
Reactant of Route 4
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.